molecular formula C10H8BrNO2S B2618825 Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate CAS No. 1236150-66-5

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate

Cat. No.: B2618825
CAS No.: 1236150-66-5
M. Wt: 286.14
InChI Key: FVPGSXBSQPRCOL-UHFFFAOYSA-N
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Description

Methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate: is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a bromine atom at the 7th position, an amino group at the 3rd position, and a methyl ester group at the 2nd position of the benzothiophene ring. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the microwave-assisted synthesis method mentioned above can be scaled up for industrial applications due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group at the 3rd position can undergo various substitution reactions, including nucleophilic substitution.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various substituted benzothiophenes can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction can yield thiols or thioethers.

Mechanism of Action

The exact mechanism of action of methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate is not well-documented. benzothiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For instance, as kinase inhibitors, they can disrupt signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

  • Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
  • Methyl 3-amino-5-(trifluoromethyl)benzothiophene-2-carboxylate

Comparison:

Properties

IUPAC Name

methyl 3-amino-7-bromo-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-14-10(13)9-7(12)5-3-2-4-6(11)8(5)15-9/h2-4H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPGSXBSQPRCOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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